Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 59376-44-2
VCID: VC15956139
InChI: InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14)
SMILES:
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol

Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

CAS No.: 59376-44-2

Cat. No.: VC15956139

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate - 59376-44-2

Specification

CAS No. 59376-44-2
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
IUPAC Name ethyl 1-methyl-7-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14)
Standard InChI Key RGMIHMKHCSOKBG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)N(N=C2)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, reflects its fused pyrazole-pyridine core. Key features include:

  • A pyrazolo[4,3-b]pyridine scaffold with a methyl group at position 1.

  • An ethyl ester moiety at position 6.

  • A keto group at position 7, contributing to its dihydro tautomeric state.

The molecular formula is inferred as C₁₁H₁₁N₃O₃, based on structural similarities to ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (C₉H₉N₃O₃) and ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (C₁₀H₁₁N₃O₃) .

Structural Comparison with Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate59376-25-9 C₉H₉N₃O₃207.19Lacks 1-methyl group
Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate54738-81-7 C₁₀H₁₁N₃O₃221.21Oxo group at position 4; pyrazolo[3,4-b] fusion
Target CompoundC₁₁H₁₁N₃O₃~237.231-methyl, 7-oxo, pyrazolo[4,3-b] fusion

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes are documented for the target compound, analogous methods for pyrazolo-pyridine derivatives suggest feasible strategies:

  • Cyclocondensation Reactions: Fusion of pyrazole and pyridine rings via condensation of hydrazine derivatives with diketones or keto-esters .

  • Esterification: Introduction of the ethyl carboxylate group through acid-catalyzed esterification of a carboxylic acid precursor .

  • Methylation: Quaternization of the pyrazole nitrogen using methylating agents like methyl iodide .

Key Reaction Intermediates

  • Intermediate 1: 7-Oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (hypothetical precursor for esterification).

  • Intermediate 2: 1-Methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (post-methylation product).

Physicochemical Properties

Calculated Properties

Using PubChem’s computational tools , the following properties are estimated:

  • Molecular Weight: 237.23 g/mol.

  • LogP (Partition Coefficient): ~1.2 (moderate lipophilicity due to ester and methyl groups).

  • Topological Polar Surface Area (TPSA): 78.9 Ų (indicative of hydrogen-bonding capacity).

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyridone C=O), and 1550 cm⁻¹ (C=N stretching) .

  • NMR (¹H): Predicted signals include δ 1.3 ppm (triplet, CH₃ of ethyl), δ 3.9 ppm (singlet, N-CH₃), and δ 4.3 ppm (quartet, OCH₂) .

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